molecular formula C13H9FN4S B2439161 (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine CAS No. 478248-68-9

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine

Cat. No. B2439161
M. Wt: 272.3
InChI Key: CSOVGIFAOYFLPA-REZTVBANSA-N
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Description

This compound is a hydrazone derivative, which are often used in organic synthesis and sometimes have biological activity. The thieno[2,3-d]pyrimidine moiety is a common structure in medicinal chemistry, found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecule contains a hydrazone functional group, which consists of a nitrogen-nitrogen double bond with one of the nitrogens also bonded to a hydrogen. It also contains a thieno[2,3-d]pyrimidine ring, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur) and a pyrimidine (a six-membered ring with two nitrogens) .


Chemical Reactions Analysis

Hydrazones are often used as building blocks in organic synthesis, and can undergo a variety of reactions. The thieno[2,3-d]pyrimidine ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorine atom could make the compound more lipophilic, potentially affecting its solubility and permeability .

Scientific Research Applications

Biological Activities and Potential Applications

  • Synthesis and Biological Activities : A study focused on the synthesis of thieno[2,3-d]pyrimidine compounds, highlighting their potential as biologically active compounds. These derivatives, including structures similar to (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine, have shown activities as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

  • Antimicrobial Activity : A study synthesized derivatives of (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine and evaluated their antimicrobial activity. Some of these compounds showed potent antimicrobial activity, comparable to well-known drugs (Rashad et al., 2009).

  • Synthesis as Disperse Dyes : A different application of thieno[2,3-d]pyrimidine derivatives is in the production of disperse dyes for polyester fibers, indicating their utility in the textile industry (Ho, 2005).

Synthesis and Chemical Properties

  • Synthetic Routes : Various synthetic routes have been developed for thieno[2,3-d]pyrimidine derivatives. These methods highlight the versatility of these compounds in chemical synthesis, with potential applications in developing new pharmaceuticals and materials (Aly, Abu-Zied, & Gaafar, 2008).

  • Chemical Reactivity : Studies have examined the reactivity of thieno[2,3-d]pyrimidin-4-yl derivatives towards various reagents, expanding the understanding of their chemical behavior and potential for forming new compounds (Tumkevičius, 1994).

Future Directions

The thieno[2,3-d]pyrimidine moiety is a promising scaffold in medicinal chemistry, and future research could involve the synthesis and testing of new derivatives to explore their potential as therapeutic agents .

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-10-3-1-9(2-4-10)7-17-18-12-11-5-6-19-13(11)16-8-15-12/h1-8H,(H,15,16,18)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVGIFAOYFLPA-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine

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